Avoparcin

Antimicrobial susceptibility testing Glycopeptide pharmacology Staphylococcus aureus

Avoparcin (CAS 37332-99-3) is a glycopeptide antibiotic complex produced by Streptomyces candidus, supplied as a mixture of α- and β-isomers. This compound is a critical research tool for studying vanA-mediated cross-resistance to vancomycin and teicoplanin, glycopeptide structure-activity relationships (SAR), and antimicrobial growth promotion mechanisms. Distinct from clinical glycopeptides, avoparcin exhibits an MIC₅₀ of 4 μg/mL against staphylococci and is a known inducer of plasmid-borne vanA gene clusters—making it irreplaceable for resistance plasmid biology and co-selection dynamics research. Not approved for veterinary or human use. For controlled laboratory investigations only.

Molecular Formula C83H92ClN9O31
Molecular Weight 1747.1 g/mol
CAS No. 37332-99-3
Cat. No. B1665849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvoparcin
CAS37332-99-3
SynonymsAvoparcin
Molecular FormulaC83H92ClN9O31
Molecular Weight1747.1 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)O)NC)C1=CC=C(C=C1)O)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O
InChIInChI=1S/C83H92ClN9O31/c1-30-64(99)46(85)27-54(115-30)122-72-37-12-20-50(45(84)22-37)120-52-24-38-23-51(73(52)124-83-74(70(105)68(103)53(29-94)121-83)123-55-28-47(86)65(100)31(2)116-55)118-41-17-9-35(10-18-41)67(102)62(92-75(107)57(87-4)33-7-15-42(16-8-33)119-82-71(106)69(104)66(101)32(3)117-82)79(111)88-58(34-5-13-39(95)14-6-34)76(108)90-60(38)78(110)89-59-36-11-19-48(97)43(21-36)56-44(25-40(96)26-49(56)98)61(81(113)114)91-80(112)63(72)93-77(59)109/h5-26,30-32,46-47,53-55,57-72,74,82-83,87,94-106H,27-29,85-86H2,1-4H3,(H,88,111)(H,89,110)(H,90,108)(H,91,112)(H,92,107)(H,93,109)(H,113,114)/t30-,31-,32-,46+,47+,53+,54-,55-,57+,58-,59+,60+,61-,62+,63-,64-,65-,66-,67+,68+,69+,70-,71+,72+,74?,82-,83-/m0/s1
InChIKeyOTKPPUXRIADSGD-PPRNARJGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in water
Soluble in N,N-dimethylformamide, dimethyl sulfoxide. Moderately soluble in methanol.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Avoparcin (CAS 37332-99-3): A Glycopeptide Antibiotic for Animal Growth Promotion and Antimicrobial Research


Avoparcin (CAS 37332-99-3) is a glycopeptide antibiotic complex produced by fermentation of Streptomyces candidus, consisting primarily of α-avoparcin and β-avoparcin components that differ by the presence of an additional chlorine atom in the β-isomer [1]. It functions by inhibiting bacterial cell wall peptidoglycan synthesis in Gram-positive bacteria, a mechanism shared with clinically important glycopeptides such as vancomycin and teicoplanin [2]. Historically, avoparcin was extensively used as an antimicrobial growth promoter in livestock feed for broiler chickens, pigs, and cattle to improve growth rates and feed conversion efficiency [3]. Its use was subsequently banned in the European Union (1997) and globally phased out due to concerns over cross-resistance selection of vancomycin-resistant enterococci (VRE) [4]. Today, avoparcin serves as a critical research tool in antimicrobial resistance studies, comparative glycopeptide pharmacology, and analytical method development.

Why Avoparcin Cannot Be Replaced by Vancomycin or Other Glycopeptides in Research and Industrial Applications


Avoparcin is chemically, pharmacologically, and microbiologically distinct from the clinically used glycopeptides vancomycin and teicoplanin. While all three share a core mechanism of inhibiting cell wall synthesis via D-Ala-D-Ala binding, avoparcin possesses a fundamentally different antimicrobial spectrum, potency profile, and resistance selection pattern that renders direct substitution scientifically invalid [1]. Avoparcin exhibits substantially lower potency against staphylococci than either vancomycin or teicoplanin (MIC50 of 4 μg/mL vs. more potent clinical comparators), yet demonstrates variable and unpredictable MIC ranges against enterococci depending on resistance genotype [2]. Critically, avoparcin is a known inducer of vanA-mediated cross-resistance to both vancomycin and teicoplanin, a property that led to its global regulatory ban and continues to define its unique role in antimicrobial resistance research [3]. The following evidence guide quantifies these differentiating characteristics, demonstrating precisely where and how avoparcin diverges from its closest analogs.

Quantitative Evidence for Avoparcin Differentiation: Comparative Data vs. Vancomycin and Teicoplanin


Comparative MIC50 Analysis: Avoparcin vs. Vancomycin vs. Teicoplanin Against Staphylococci

Avoparcin exhibits approximately 4- to 8-fold lower potency against staphylococcal isolates compared to vancomycin and teicoplanin. In a head-to-head study of 814 human clinical isolates using standardized reference susceptibility methods, avoparcin demonstrated an MIC50 of 4 μg/mL against staphylococci, whereas vancomycin and teicoplanin both exhibited substantially greater potency with typical MIC50 values of 0.5-1 μg/mL for vancomycin and 0.5-1 μg/mL for teicoplanin against the same strain panel [1]. This reduced potency is consistent across both oxacillin-susceptible and oxacillin-resistant Staphylococcus aureus isolates, though the differential becomes more pronounced in coagulase-negative staphylococci such as S. haemolyticus, where high avoparcin MICs (≥16 μg/mL) were strongly associated with oxacillin resistance [2].

Antimicrobial susceptibility testing Glycopeptide pharmacology Staphylococcus aureus

Enterococcal MIC Variability: Avoparcin Differential Activity Based on Resistance Genotype

Avoparcin demonstrates genotype-dependent variable activity against enterococci that fundamentally differs from vancomycin. Against Enterococcus spp. of the vanB phenotype, avoparcin exhibited a wide MIC range of 2 to >16 μg/mL, indicating unpredictable and heterogeneous susceptibility that contrasts with vancomycin's more predictable activity against vanB strains [1]. In contrast, vanA-positive enterococcal isolates display high-level cross-resistance to avoparcin with MICs ranging from 64 to ≥256 μg/mL, mirroring their resistance to vancomycin (MIC ≥64 μg/mL) [2]. This genotype-specific response pattern distinguishes avoparcin from teicoplanin, which often retains activity against vanB strains while being inactive against vanA strains.

VRE Enterococcus faecalis vanB phenotype Glycopeptide resistance

Cross-Resistance Induction: Avoparcin as a Driver of vanA-Mediated VRE Emergence

Avoparcin is causally linked to the emergence and dissemination of vanA-mediated glycopeptide resistance in enterococci, a property not shared by all in-class compounds equally. Epidemiologic and genomic analyses demonstrate that avoparcin use in animal husbandry created a reservoir of transferable vanA gene clusters, with vancomycin-resistant Enterococcus faecium (VREF) showing high-level cross-resistance (MIC ≥64 μg/mL) to both avoparcin and vancomycin [1]. Post-ban surveillance in Korea (2003) revealed that 6 years after avoparcin prohibition, vanA-type VRE remained detectable in 28.1% of chickens, 18.0% of raw chicken meat, and 0.4% of pigs [2]. Genomic analyses in New Zealand further confirmed that avoparcin selection pressure drove the evolution of the ST108 VRE lineage, which carries co-localized resistance determinants for bacitracin, erythromycin, and vancomycin on heterogeneous plasmids—a phenomenon of co-selection that stabilizes resistance even after avoparcin withdrawal [3].

Antimicrobial resistance vanA gene cluster VRE epidemiology Co-selection

Animal Growth Promotion Efficacy: Avoparcin vs. Monensin and Lasalocid in Beef Cattle

In a direct comparative trial of three rumen modifiers, avoparcin (200 mg/day), monensin (100 mg/day), and lasalocid (150 mg/day) were added to cottonseed meal supplements fed to grazing Bos indicus crossbred steers. Across three dry seasons, supplementation with cottonseed meal alone significantly increased liveweight gain (P<0.05), but the addition of any of the three rumen modifiers—including avoparcin—did not produce a significant improvement in weight gain compared to the supplement-alone control [1]. This contrasts with earlier studies where avoparcin improved feed efficiency and growth when added to concentrate or roughage diets, indicating that efficacy is highly diet- and context-dependent. In separate experiments, avoparcin at 10 ppm improved feed conversion more effectively than 20 ppm avoparcin and 44.4 ppm tylosin in growing pigs, though tylosin produced greater average daily weight gain [2].

Feed efficiency Beef cattle nutrition Growth promoters Rumen modifiers

Validated Research and Industrial Applications for Avoparcin Based on Quantitative Evidence


Research on Glycopeptide Cross-Resistance Mechanisms and vanA Gene Transfer

Avoparcin is uniquely suited for experimental models investigating the evolution and dissemination of vanA-mediated glycopeptide resistance. Its demonstrated ability to select for high-level cross-resistance to vancomycin and teicoplanin (MIC ≥64 μg/mL) [1] and its association with plasmid-borne vanA gene clusters that can be co-transferred with other resistance determinants (e.g., bacitracin, narasin) [2] make avoparcin an essential tool compound for studying resistance plasmid biology, co-selection dynamics, and the persistence of resistance in the absence of direct selective pressure. Genomic studies have confirmed that avoparcin-driven selection in agricultural settings produced a persistent ST108 VRE lineage carrying multiple clinically relevant resistance genes [3].

Comparative Glycopeptide Pharmacology and Structure-Activity Relationship Studies

The substantial potency differential between avoparcin and clinical glycopeptides—avoparcin MIC50 of 4 μg/mL vs. vancomycin/teicoplanin MIC50 of 0.5-1 μg/mL against staphylococci [1]—provides a quantifiable benchmark for structure-activity relationship (SAR) studies. Avoparcin's unique structural features, including the presence of a chlorine atom in the α-isomer and an additional chlorine in the β-isomer [2], allow researchers to correlate specific molecular modifications with changes in antimicrobial potency, spectrum, and resistance selection profiles. This makes avoparcin a valuable reference compound for developing next-generation glycopeptides with modified resistance profiles.

Analytical Method Development and Reference Standard for Glycopeptide Detection

Avoparcin's well-characterized physicochemical properties—including UV absorption maxima at 280 nm in neutral/acidic solutions and 300 nm in basic solutions, solubility in water, DMF, and DMSO [1]—coupled with its defined molecular composition as a mixture of α- and β-isomers, establish it as a suitable reference standard for developing and validating chromatographic and spectroscopic methods for glycopeptide detection. Patent literature describes methods for preparing high-potency, biomass-free avoparcin [2], enabling the production of purified reference material for analytical quality control applications in food safety monitoring and environmental surveillance of glycopeptide residues.

Animal Nutrition Studies Investigating Growth Promoter Mechanisms and Gut Microbiome Effects

Despite regulatory restrictions on its commercial use, avoparcin remains a research-relevant compound for controlled studies investigating the mechanisms of antimicrobial growth promotion. Documented performance improvements include 16% increase in weight gain (P<0.05) and 16% improvement in feed efficiency (P<0.05) in feedlot steers when combined with hormonal implants [1], and significant increases in carcass yield in broiler chickens compared to anticoccidial-treated controls [2]. These quantifiable effects, combined with avoparcin's known modification of gut flora [3], position it as a valuable tool for hypothesis-driven research on the gut microbiome's role in nutrient utilization and growth performance in monogastric and ruminant animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avoparcin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.